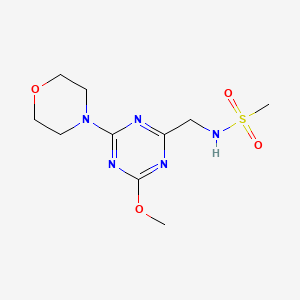
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide” is a chemical compound. It is a derivative of 1,3,5-triazine, which is a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives can be easily prepared from the cheap and readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) . The chloride ion of compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,3,5-triazine core, which is a six-membered ring consisting of three nitrogen atoms and three carbon atoms . The triazine core is substituted with a methoxy group, a morpholino group, and a methanesulfonamide group .科学的研究の応用
Synthesis and Medicinal Chemistry
Allosteric CC-chemokine Receptor 4 (CCR4) Antagonists : A series of indazole arylsulfonamides, which include derivatives of the chemical structure similar to N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)methanesulfonamide, were synthesized and examined as human CCR4 antagonists. This research highlights the potential therapeutic applications in targeting CCR4 for various diseases, including allergic and inflammatory conditions. The study demonstrated that methoxy or hydroxyl-containing groups were more potent, and morpholine derivatives exhibited good oral absorption but high clearance, indicating the importance of these substituents in drug design (Procopiou et al., 2013).
Antimicrobial Activities : The synthesis of new 1,2,4-Triazole derivatives, including structural variations similar to the given compound, showed some compounds possessing good to moderate antimicrobial activities against tested microorganisms. This suggests the potential for developing new antimicrobial agents based on the core chemical structure (Bektaş et al., 2010).
Organic Synthesis and Chemical Studies
Microwave-assisted Cleavage : A microwave-enhanced method for the rapid demethylation of methyl phenyl ethers using neat methanesulfonic acid highlights a potential application of similar sulfonamide derivatives in organic synthesis, particularly in the removal of protecting groups or synthesis of desmethyl precursors for further chemical transformations (Fredriksson & Stone-Elander, 2002).
Synthesis of N-Heterocycles : The compound's structural analogs were utilized in the synthesis of stereodefined C-substituted morpholines and piperazines, showcasing its utility in creating complex heterocyclic structures that are prevalent in many pharmaceuticals and biologically active molecules (Matlock et al., 2015).
Materials Science and Analytical Chemistry
Crystallographic Studies : The structure and intermolecular interactions of nimesulide triazole derivatives, which share functional groups with the mentioned compound, were investigated using X-ray powder diffraction. This kind of research contributes to understanding the crystallographic properties and potential material science applications of such compounds (Dey et al., 2015).
作用機序
Target of Action
It is known that this compound is a derivative of 1,3,5-triazine , which is commonly used in the synthesis of various herbicides and antimicrobial agents . Therefore, it can be inferred that the compound might interact with biological targets that are crucial for the growth and survival of certain plants or microorganisms.
Mode of Action
Based on its structural similarity to other 1,3,5-triazine derivatives, it can be hypothesized that it might interfere with the normal functioning of its biological targets, leading to the inhibition of their growth and proliferation .
Biochemical Pathways
Given its potential antimicrobial and herbicidal properties, it might disrupt the metabolic pathways essential for the survival and growth of certain plants or microorganisms .
Result of Action
Based on its potential antimicrobial and herbicidal properties, it can be inferred that it might lead to the death of certain plants or microorganisms by disrupting their normal metabolic functions .
特性
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O4S/c1-18-10-13-8(7-11-20(2,16)17)12-9(14-10)15-3-5-19-6-4-15/h11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJACKMUMHNWTEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2784646.png)
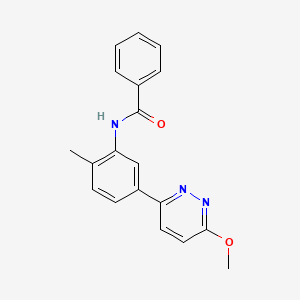
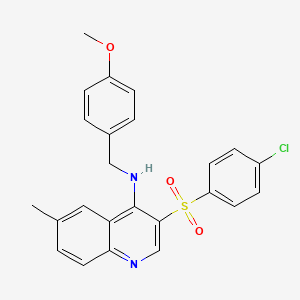
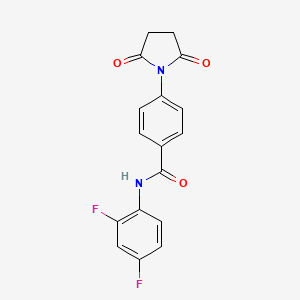
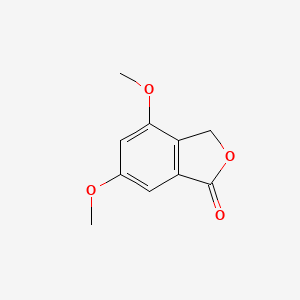
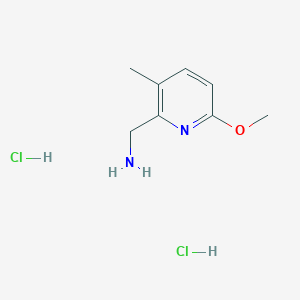
![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784658.png)
![4-[3-(4-methoxyphenoxy)propyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B2784660.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2784661.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-bromonicotinamide](/img/structure/B2784662.png)
![5-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B2784665.png)
![1-(4-fluorobenzyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2784666.png)
![3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2784667.png)
